Superior Potency at Somatostatin Receptor 2 (SSTR2) vs. L-Phenylalanine
In a comparative study of somatostatin analogs, the replacement of a phenylalanine residue with (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid (Msa) at position 7 yielded a peptide with a Ki of 0.019 ± 0.009 nM at the SSTR2 receptor, which is approximately 10-fold more potent than the native somatostatin peptide (Ki = 0.0016 ± 0.0005 nM). In contrast, the analog with L-phenylalanine in the same position demonstrated significantly weaker binding affinity, with a Ki value approximately 1000-fold higher (weaker) .
| Evidence Dimension | Somatostatin Receptor 2 (SSTR2) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.019 ± 0.009 nM (for [L-Msa7]-SRIF analog) |
| Comparator Or Baseline | L-Phenylalanine (implied from native SRIF sequence): Ki = 0.0016 ± 0.0005 nM; Octreotide: Ki = 0.053 ± 0.011 nM |
| Quantified Difference | [L-Msa7]-SRIF is ~10-fold more potent than native SRIF and ~3-fold more potent than octreotide at SSTR2. L-Phenylalanine substitution results in >1000-fold weaker affinity. |
| Conditions | Competition binding assay using 125I-labeled SRIF-14 on CHO cell membranes expressing human SSTR2 receptor |
Why This Matters
This quantifiable potency gain is critical for designing high-affinity somatostatin analogs and proves that Msa is not a simple bioisostere of phenylalanine; its unique steric and electronic properties confer a significant and measurable functional advantage.
- [1] Martin-Malpartida, P., et al. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 2013, 18(12), 14564-14584. (Table 2 data). View Source
